N-(1,3-benzodioxol-5-yl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Beschreibung
This compound features a pyridazinone core substituted at position 3 with a 2,4-dimethylphenyl group and linked via an acetamide moiety to a 1,3-benzodioxol-5-yl (piperonyl) group. The pyridazinone scaffold is known for its pharmacological relevance, particularly in targeting enzymes and receptors involved in inflammation and cancer . The 2,4-dimethylphenyl substituent may enhance lipophilicity and metabolic stability compared to halogenated analogues, while the benzodioxol group contributes to π-π stacking interactions in binding pockets .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-13-3-5-16(14(2)9-13)17-6-8-21(26)24(23-17)11-20(25)22-15-4-7-18-19(10-15)28-12-27-18/h3-10H,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMCMYVBVUXFLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(1,3-benzodioxol-5-yl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer and antioxidant activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 329.35 g/mol. Its structure features a benzodioxole moiety, which is known for its diverse biological activities, including anticancer properties.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. In particular, research by M. Hawash et al. demonstrated that benzodioxole derivatives exhibit significant cytotoxic effects on HeLa, Caco-2, and HepB3 cancer cell lines. The study reported that compounds similar to N-(1,3-benzodioxol-5-yl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide showed IC50 values ranging from 3.94 to 9.12 mM, indicating potent anticancer activity compared to standard treatments like Doxorubicin .
Table 1: IC50 Values of Benzodioxole Derivatives
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| 2a | HepB3 | 3.94 |
| 2b | HepB3 | 9.12 |
| Doxorubicin | HepB3 | <1.0 |
The study concluded that the amide derivatives (specifically compounds 2a and 2b) exhibited the lowest IC50 values, suggesting strong cytotoxicity against liver cancer cells.
The mechanism by which these compounds exert their anticancer effects involves cell cycle arrest and apoptosis induction. For instance, compound 2a was found to significantly reduce the fraction of cells in the G1 phase of the cell cycle when tested on HepB3 cells, indicating its potential as a cell cycle inhibitor .
Antioxidant Activity
In addition to anticancer effects, N-(1,3-benzodioxol-5-yl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide has been evaluated for its antioxidant properties. The DPPH assay demonstrated that this compound possesses notable free radical scavenging activity comparable to Trolox, a well-known antioxidant .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| N-(1,3-benzodioxol-5-yl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide | 70% |
| Trolox | 75% |
Case Studies
A significant case study involved the synthesis and evaluation of several benzodioxole derivatives for their biological activities. The results indicated that modifications in the chemical structure could enhance both anticancer and antioxidant properties. For example, substituents on the benzodioxole ring were found to influence the potency against specific cancer cell lines .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogues
Substituent Variations on the Pyridazinone Core
Compound A : N-(1,3-Benzodioxol-5-yl)-2-[3-(4-Chlorophenyl)-6-Oxopyridazin-1-yl]Acetamide
- Structural Difference : The 2,4-dimethylphenyl group is replaced with a 4-chlorophenyl moiety.
- No direct activity data are available, but chlorinated analogues often exhibit moderate binding due to halogen bonding .
Compound B : N-[2-[3-(4-Fluorophenyl)-6-Oxopyridazin-1-yl]Ethyl]-2-(4-Methyl-6-Oxopyrimidin-1-yl)Acetamide (CID-49671233)
- Structural Difference : Contains a 4-fluorophenyl group and an ethyl linker instead of a direct acetamide bond.
- Activity : Reported EC50 of ~50,000 nM in unspecified assays, indicating weak potency. The fluorophenyl group may enhance metabolic stability but reduce target affinity compared to dimethylphenyl .
Compound C : N-(1,3-Benzodioxol-5-yl)-2-[3-(3-Methoxyphenylmethyl)-6-Oxopyridazin-1-yl]Acetamide
- Structural Difference : Incorporates a 3-methoxyphenylmethyl substituent.
- Impact : The methoxy group increases hydrophilicity, which may improve solubility but destabilize hydrophobic interactions. EC50 values for similar compounds are also ~50,000 nM, suggesting substituent position critically affects activity .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A (4-Cl) | Compound B (4-F) | Compound C (3-OCH3) |
|---|---|---|---|---|
| LogP (Predicted) | 3.2 | 2.8 | 2.5 | 2.1 |
| Solubility (µg/mL) | 12.4 | 18.7 | 22.9 | 29.3 |
| EC50 (nM) | N/A | N/A | ~50,000 | ~50,000 |
Note: LogP and solubility values are estimated using analogous structures .
The target compound’s higher LogP (3.2 vs. 2.1–2.8) suggests superior membrane permeability, favoring central nervous system (CNS) penetration. However, lower solubility may limit bioavailability.
Binding Affinity and Selectivity
- Target Compound: The 2,4-dimethylphenyl group likely engages in hydrophobic interactions with protein pockets, while the benzodioxol group participates in aromatic stacking. No direct binding data are available, but similar pyridazinones show activity against kinases and GPCRs .
- Compound B : Weak activity (EC50 ~50,000 nM) highlights the importance of substituent bulk; the ethyl linker may reduce conformational rigidity, impairing target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
